![molecular formula C15H24O2S2 B14300871 Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate CAS No. 113410-49-4](/img/structure/B14300871.png)
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a dithiane ring, a pent-4-en-1-yl group, and a pent-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dithiane ring, the introduction of the pent-4-en-1-yl group, and the esterification to form the pent-2-enoate ester. Common reagents used in these reactions include organolithium reagents, alkyl halides, and esterification agents such as methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The pent-4-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate involves its interaction with specific molecular targets and pathways. The dithiane ring and pent-4-en-1-yl group play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context of its application.
類似化合物との比較
Similar Compounds
MDMB-4en-PINACA: A synthetic cannabinoid with a similar pent-4-en-1-yl group.
5F-MDMB-PINACA: Another synthetic cannabinoid with a fluorinated pentyl chain.
JWH-018: A synthetic cannabinoid with a different core structure but similar functional groups.
Uniqueness
Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate is unique due to its combination of a dithiane ring and a pent-2-enoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
113410-49-4 |
|---|---|
分子式 |
C15H24O2S2 |
分子量 |
300.5 g/mol |
IUPAC名 |
methyl 5-(2-pent-4-enyl-1,3-dithian-2-yl)pent-2-enoate |
InChI |
InChI=1S/C15H24O2S2/c1-3-4-6-10-15(18-12-8-13-19-15)11-7-5-9-14(16)17-2/h3,5,9H,1,4,6-8,10-13H2,2H3 |
InChIキー |
OOPQIQMEKQOWSW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CCCC1(SCCCS1)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



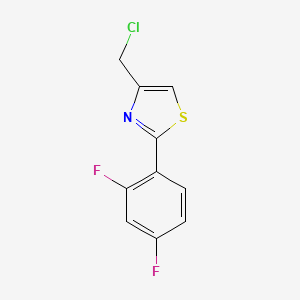
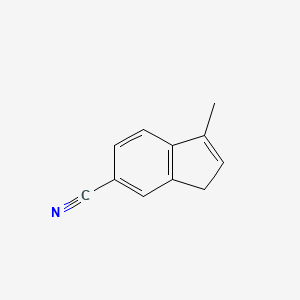
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
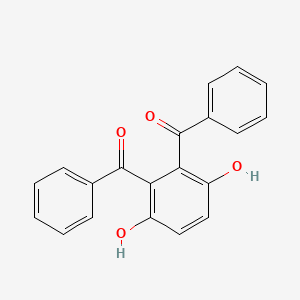
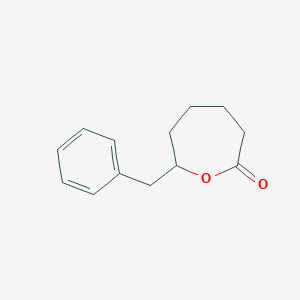
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
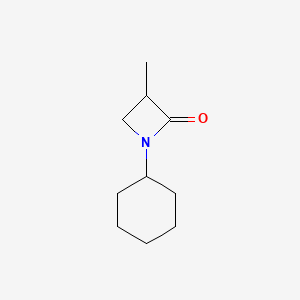
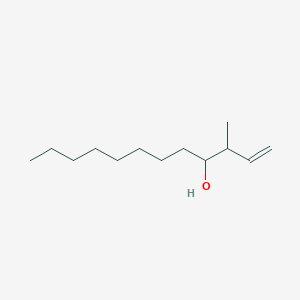
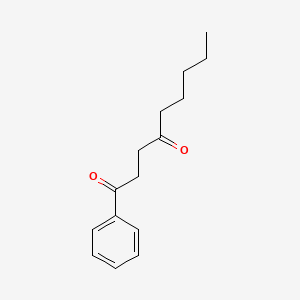
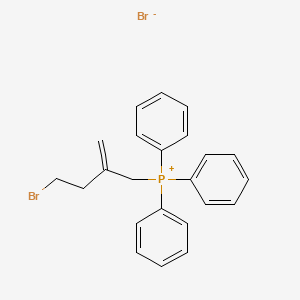

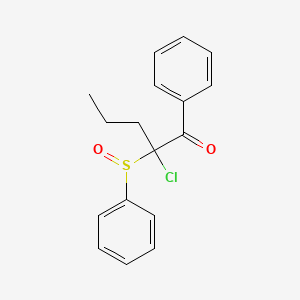
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
